molecular formula C13H15BrN2O B4882960 1-[4-(4-bromophenoxy)butyl]-1H-imidazole

1-[4-(4-bromophenoxy)butyl]-1H-imidazole

Cat. No. B4882960
M. Wt: 295.17 g/mol
InChI Key: NXYDWSHWKLXSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-bromophenoxy)butyl]-1H-imidazole, also known as BIM-1, is a small molecule inhibitor that has been studied extensively in scientific research. It is a potent inhibitor of protein kinase CK2, which is an important regulator of cell growth, proliferation, and survival.

Scientific Research Applications

Synthesis and Biological Screening

  • A derivative of aryl imidazole, structurally similar to 1-[4-(4-bromophenoxy)butyl]-1H-imidazole, was synthesized and tested for biological activities. This compound, and its coordination compounds with Cr(III), Fe(III), and Cu(II), showed potential as antibiotic and anticancer drugs. They exhibited strong efficacy against various microorganisms and carcinoma cells, suggesting their application in medical research and drug development (Abdel‐Rahman et al., 2020).

Corrosion Inhibition

  • Imidazole derivatives have been explored as corrosion inhibitors for metals. In a study focused on similar compounds, the derivatives exhibited significant inhibition efficiency, providing a potential application in protecting metals in industrial and engineering environments (Prashanth et al., 2021).

CO2 Capture

  • A study described the use of a butyl imidazole-based ionic liquid for CO2 capture. This application is vital in environmental research, particularly for reducing greenhouse gas emissions and exploring sustainable technologies (Bates et al., 2002).

Inhibition of Nitric Oxide Synthase

  • Imidazole derivatives have been tested for inhibitory activity against nitric oxide synthase, an enzyme involved in various physiological and pathological processes. This suggests their potential use in research related to neurological, cardiovascular, and immune system disorders (Salerno et al., 1999).

Antimicrobial Agents

  • Imidazole compounds are being synthesized and evaluated for antimicrobial properties, which canbe critical in addressing various infectious diseases. This includes developing novel molecules with enhanced efficacy against pathogens, contributing to pharmaceutical research and drug design (Narwal et al., 2012).

Molecular Modeling and Computational Studies

  • Imidazole derivatives have been the subject of extensive computational and molecular modeling studies. These investigations provide insights into the reactivity, electronic structure, and potential applications in various fields, such as materials science and drug development (Hossain et al., 2018).

Chemosensors

  • Imidazole derivatives have been developed as chemosensors, particularly for detecting ions like cyanide and mercury. This application is important in environmental monitoring and analytical chemistry (Emandi et al., 2018).

Catalytic Applications

  • Imidazole-based catalysts have been synthesized and shown to be effective in various chemical reactions, such as alkylation. These catalysts offer potential applications in industrial chemistry and organic synthesis (Zhang et al., 2022).

Corrosion Inhibition in Acidic Environments

  • Another study demonstrated the efficacy of imidazole derivatives as corrosion inhibitors for steel in sulfuric acid, highlighting their application in protecting industrial materials from corrosive environments (Costa et al., 2021).

properties

IUPAC Name

1-[4-(4-bromophenoxy)butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c14-12-3-5-13(6-4-12)17-10-2-1-8-16-9-7-15-11-16/h3-7,9,11H,1-2,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYDWSHWKLXSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-bromophenoxy)butyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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